Eleostearic acid

Vue d'ensemble

Description

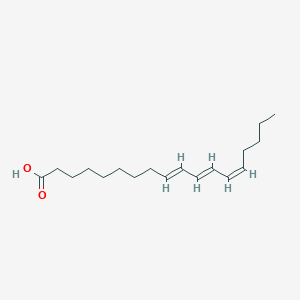

9,11,13-octadecatrienoic acid is any octadecatrienoic acid with three fully-conjugated double bonds at positions 9, 11 and 13.

beta-Eleostearic acid is a natural product found in Punica granatum and Pleurocybella porrigens with data available.

Activité Biologique

Eleostearic acid (α-ESA), a conjugated linoleic acid found predominantly in bitter melon seed oil, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound is characterized by its unique structure as a polyunsaturated fatty acid (PUFA), specifically 9Z,11E,13E-octadecatrienoic acid. Its molecular formula is , with three double bonds contributing to its reactivity and biological properties.

Biological Activities

1. Antitumor Effects

This compound exhibits significant antitumor activity across various cancer cell lines. Research indicates that α-ESA can inhibit cell proliferation and induce apoptosis in breast cancer cells:

- Mechanism of Action : α-ESA has been shown to cause cell cycle arrest at the G0/G1 and G2/M phases in SKBR3 and T47D breast cancer cells. This arrest correlates with a reduction in the expression of the human epidermal growth factor receptor 2 (HER2) and downstream signaling pathways involving Akt and NF-κB .

- Case Study : In vitro studies demonstrated that treatment with α-ESA reduced the viability of NIH-3T3 mouse fibroblasts and U-937 monocytic leukemia cells, leading to DNA fragmentation indicative of apoptosis .

2. Anti-inflammatory Properties

α-Eleostearic acid has been noted for its anti-inflammatory effects, particularly in models of inflammatory bowel disease (IBD):

- Mechanism : In a study involving mice with experimental IBD, dietary α-ESA decreased macrophage infiltration and ameliorated IBD-related symptoms through both PPARγ-dependent and independent pathways .

- Data Table: Effects on Inflammatory Markers

| Parameter | Control Group | α-Eleostearic Acid Group |

|---|---|---|

| Macrophage Infiltration | High | Significantly Reduced |

| IL-6 Levels | Elevated | Decreased |

| NOS2 Levels | Elevated | Decreased |

Research Findings

3. Mechanisms Underlying Biological Activity

Research has elucidated several mechanisms through which α-ESA exerts its biological effects:

- Antioxidant Activity : α-ESA has been compared with punicic acid regarding its antioxidant capabilities against oxidative stress induced by sodium arsenite .

- Cell Signaling Pathways : Studies indicate that α-ESA influences critical signaling pathways associated with cell survival and apoptosis, including the modulation of reactive oxygen species (ROS) production, which plays a pivotal role in cancer cell death .

Summary of Key Studies

The following table summarizes pivotal studies highlighting the biological activities of this compound:

Applications De Recherche Scientifique

Anticancer Properties

One of the most significant applications of eleostearic acid is its potential as an anticancer agent. Research has demonstrated that α-eleostearic acid exhibits inhibitory effects on various cancer cell lines.

- Mechanism of Action : α-ESA induces apoptosis in cancer cells through lipid peroxidation and oxidative stress mechanisms. Studies have shown that it significantly reduces the viability of breast cancer cells (SKBR3 and T47D) and colorectal cancer cells (DLD-1) in vitro, with a stronger effect compared to conjugated linoleic acids (CLA) .

- Case Study : In a study involving nude mice transplanted with DLD-1 human colon cancer cells, α-ESA demonstrated a notable reduction in tumor growth, indicating its potential for therapeutic use .

Anti-inflammatory Effects

This compound has shown promise in mitigating inflammatory responses. A novel nanoemulsion formulation of α-ESA was developed to enhance its bioavailability and therapeutic efficacy.

- Research Findings : In a study involving hypersensitized rats, the administration of α-ESA nanoemulsion significantly reduced pro-inflammatory markers compared to conventional emulsions . This suggests its potential application in treating inflammatory diseases.

Nutritional Applications

As a component of bitter melon seed oil, this compound is also being investigated for its nutritional benefits.

- Dietary Role : Its incorporation into diets may provide health benefits due to its antioxidant properties and ability to modulate lipid metabolism. The fatty acid composition of dietary sources can serve as chemotaxonomic markers, highlighting the significance of this compound in plant-based diets .

Industrial Applications

The unique chemical properties of this compound make it suitable for various industrial applications.

- Synthesis of Estolides : this compound can be used as a precursor for synthesizing estolides—biodegradable lubricants derived from vegetable oils. These estolides exhibit favorable properties such as low viscosity and high thermal stability .

- Chemical Modifications : The unsaturated bonds in this compound can be modified to create derivatives with enhanced functionalities, such as epoxy and cyclic carbonate groups, which are valuable in polymer chemistry .

Formulation Development

The development of formulations incorporating this compound is a growing area of interest.

- Transdermal Delivery Systems : Research has explored the use of this compound in transdermal delivery systems, enhancing the permeability and stability of drug formulations . For instance, Pluronic lecithin organogels containing this compound have shown improved drug release profiles compared to traditional formulations.

Data Table: Summary of Applications

Analyse Des Réactions Chimiques

Isomerization

Alpha-eleostearic acid can undergo isomerization when exposed to radiation, converting into its isomers beta-eleostearic acid and catalpic acid .

- Exposure to visible radiation (λ 300–800 nm) at 55°C for twelve hours converted 63% of alpha-eleostearic acid chains into 51.4% beta-eleostearic acid and 11.6% catalpic acid .

- Beta-eleostearic acid is more reactive and a more efficient antioxidant than alpha-eleostearic acid due to its higher trans content .

Hydrolysis

Triglycerides containing alpha-eleostearic acid can undergo hydrolysis, catalyzed by lipases such as Candida rugosa lipase .

- Complete hydrolysis of triglycerides can be achieved, yielding over 95% free fatty acids after two hours of reaction .

- The hydrolysis process involves the cleavage of ester bonds in triglycerides, releasing free fatty acids and glycerol .

Diels-Alder Reactions

Eleostearic acids can participate in Diels-Alder reactions with dienophiles like maleic anhydride .

Antioxidant Activity

Alpha-eleostearic acid and its isomers exhibit antioxidant properties .

- Alpha-eleostearic acid can protect against oxidative stress induced by organic mercury in liver and kidney cells .

- The isomers of linolenic acid can restore altered antioxidant enzyme activity and reduce lipid peroxidation .

Reactions with DNA

Alpha-eleostearic acid interacts with DNA .

Impact on Apoptosis

Alpha-eleostearic acid induces apoptosis in cancer cells .

- It enhances DNA fragmentation and increases lipid peroxidation in tumor tissues, which suggests that alpha-eleostearic acid induces apoptosis via lipid peroxidation .

- Alpha-eleostearic acid reduces the expression of human epidermal growth factor receptor 2 (HER2) and HER3 and inhibits downstream signaling in cancer cells .

- It can activate the BAD-dependent apoptotic pathway by reducing serum-induced phosphorylation of BAD .

Mass Transfer

Cryogenic separation can be used to predict the mass variation of alpha-eleostearic acid from tung oil .

Propriétés

IUPAC Name |

(9E,11E,13E)-octadeca-9,11,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXYLFPMQMFGPL-SUTYWZMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016803 | |

| Record name | Beta-Eleostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-73-0, 13296-76-9 | |

| Record name | β-Eleostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Eleostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013296769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 544-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Beta-Eleostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9E,11E,13E)-9,11,13-octadecatrienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ELEOSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA17B88161 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.